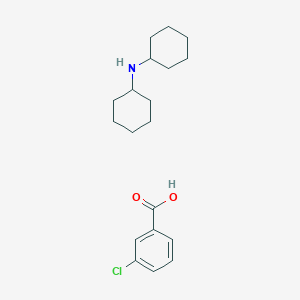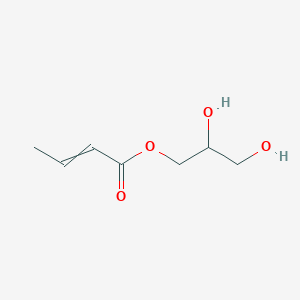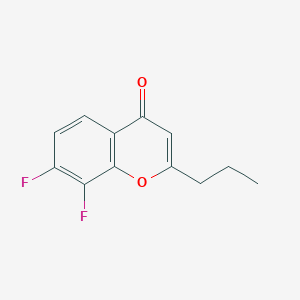![molecular formula C38H74N2O2 B14214205 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide CAS No. 831223-52-0](/img/structure/B14214205.png)
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and cyclohexyl group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclohexyl amine derivative, followed by the introduction of the hexyldecanoyl group through an amide bond formation. Common reagents used in these reactions include hexylamine, decanoyl chloride, and cyclohexylamine. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amides, and substituted cyclohexyl compounds
Aplicaciones Científicas De Investigación
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with cellular membranes and proteins.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Used in the development of new materials, including polymers and surfactants, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide involves its interaction with specific molecular targets, including proteins and cellular membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function. Additionally, the cyclohexyl group may interact with specific protein binding sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide include:
N-Hexyl-N-decanoylcyclohexylamine: A compound with similar structural features but lacking the additional hexyl group.
2-Hexyl-N-cyclohexylacetamide: A compound with a shorter aliphatic chain and different amide linkage.
N-Decanoyl-N-cyclohexylhexylamine: A compound with a different arrangement of the aliphatic chains and cyclohexyl group.
Uniqueness
This compound is unique due to its specific combination of long aliphatic chains and cyclohexyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
831223-52-0 |
|---|---|
Fórmula molecular |
C38H74N2O2 |
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
2-hexyl-N-[(2R)-2-[[(2R)-2-hexyldecanoyl]amino]cyclohexyl]decanamide |
InChI |
InChI=1S/C38H74N2O2/c1-5-9-13-17-19-23-29-33(27-21-15-11-7-3)37(41)39-35-31-25-26-32-36(35)40-38(42)34(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h33-36H,5-32H2,1-4H3,(H,39,41)(H,40,42)/t33-,34?,35-,36?/m1/s1 |
Clave InChI |
QNKGYMCMDMBFEJ-STIJGECFSA-N |
SMILES isomérico |
CCCCCCCC[C@@H](CCCCCC)C(=O)N[C@@H]1CCCCC1NC(=O)C(CCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)NC1CCCCC1NC(=O)C(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)


![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)

![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)


![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)
![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
